

Technical Guide: Synthesis and Characterization of Methyl 3-bromo-2-ethoxybenzoate

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Compound of Interest

Compound Name: Methyl 3-bromo-2-ethoxybenzoate

CAS No.: 1823888-29-4

Cat. No.: B6338712

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Executive Summary

Methyl 3-bromo-2-ethoxybenzoate is a highly functionalized aromatic scaffold frequently utilized in the synthesis of benzofuran derivatives, kinase inhibitors, and receptor modulators. Its structural value lies in the ortho-bromo and ortho-ethoxy substitution pattern, which provides a "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while maintaining specific steric and electronic properties governed by the ethoxy group.

This guide details a robust, self-validating synthetic route starting from 3-bromo-2-hydroxybenzoic acid (3-bromosalicylic acid). Unlike direct bromination of salicylate esters—which predominantly yields the thermodynamically favored 5-bromo isomer—this protocol ensures regiochemical integrity at the 3-position.

Retrosynthetic Analysis & Strategy

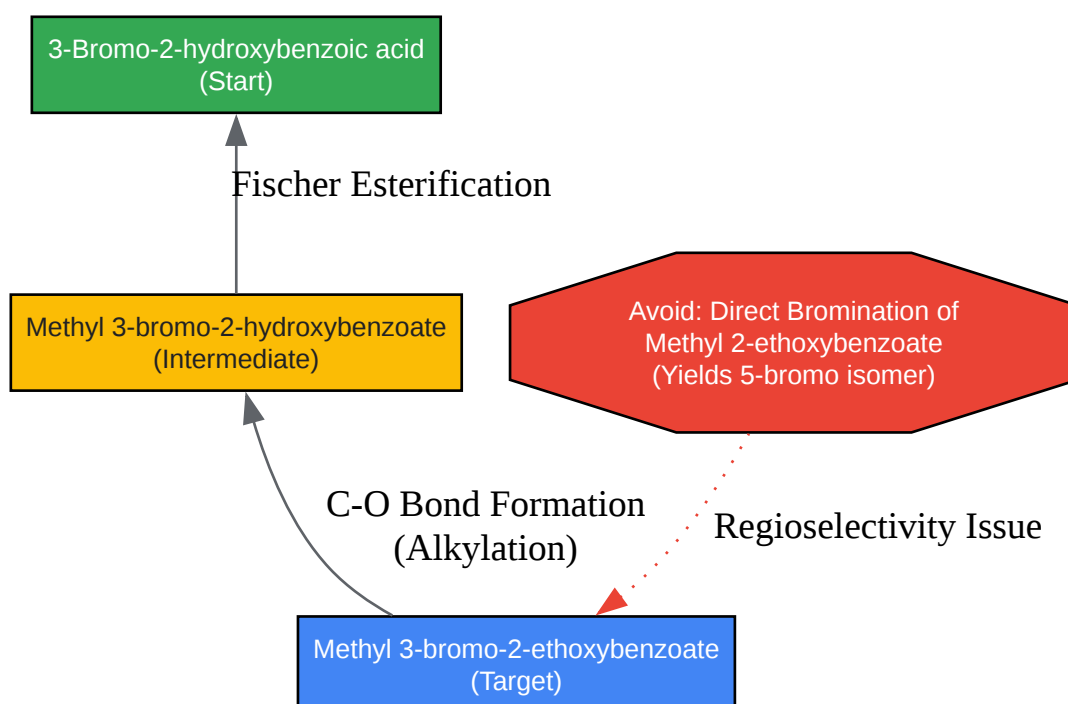
To synthesize **methyl 3-bromo-2-ethoxybenzoate** (Target 1), we must avoid electrophilic aromatic substitution (bromination) on the final ester, as the directing effects of the ethoxy group would favor the para position (5-position).

Therefore, the bromine atom must be installed prior to the final functionalization or preserved from a starting material.

Strategic Pathway

- Starting Material: 3-Bromo-2-hydroxybenzoic acid (CAS: 3883-95-2).
- Step 1 (Esterification): Conversion of the carboxylic acid to a methyl ester.
- Step 2 (O-Alkylation): Etherification of the phenolic hydroxyl group with ethyl iodide.

Note on Sterics: The 3-bromo substituent creates significant steric hindrance around the phenolic oxygen. Standard Williamson ether synthesis conditions must be optimized (solvent polarity and temperature) to overcome this barrier.



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Figure 1: Retrosynthetic logic highlighting the necessity of starting with the halogen installed to ensure regiochemical purity.

Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-2-hydroxybenzoate

This step utilizes a standard Fischer esterification. The presence of the ortho-bromo group does not significantly inhibit the reactivity of the carboxylic acid.

Reagents:

- 3-Bromo-2-hydroxybenzoic acid (1.0 eq)
- Methanol (anhydrous, solvent/reactant)[1]
- Sulfuric acid (, conc., catalytic)

Protocol:

- **Dissolution:** In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-hydroxybenzoic acid (10.0 g, 46 mmol) in anhydrous methanol (100 mL).
- **Catalysis:** Add concentrated (1.0 mL) dropwise with stirring.
- **Reflux:** Heat the mixture to reflux () for 8–12 hours. Monitor via TLC (Solvent: Hexanes/EtOAc 4:1). The acid spot should disappear, and a less polar ester spot should appear.
- **Workup:** Cool to room temperature. Concentrate the methanol to approx. 20 mL under reduced pressure. Pour the residue into ice-water (100 mL).
- **Extraction:** Extract with Ethyl Acetate (mL). Wash combined organics with saturated (to remove unreacted acid) and brine.
- **Drying:** Dry over anhydrous

, filter, and concentrate.

- Purification: Recrystallize from methanol/water if necessary, though the crude is often sufficiently pure (>95%).

Yield Expectation: 90–95% (White to off-white solid).

Step 2: Synthesis of Methyl 3-bromo-2-ethoxybenzoate

This is the critical step. The steric bulk of the bromine atom at position 3 hinders the nucleophilic attack of the phenoxide ion. We utilize Potassium Carbonate (

) in DMF to facilitate the reaction.

Reagents:

- Methyl 3-bromo-2-hydroxybenzoate (1.0 eq)
- Ethyl Iodide (EtI) (1.5 eq)
- Potassium Carbonate () (2.0 eq, anhydrous)
- DMF (N,N-Dimethylformamide) (0.5 M concentration)

Protocol:

- Setup: Charge a flame-dried flask with Methyl 3-bromo-2-hydroxybenzoate (5.0 g, 21.6 mmol) and anhydrous (6.0 g, 43.2 mmol).
- Solvent: Add anhydrous DMF (45 mL) and stir at room temperature for 15 minutes to generate the phenoxide anion. The mixture may turn yellow/orange.
- Alkylation: Add Ethyl Iodide (2.6 mL, 32.4 mmol) dropwise.
- Reaction: Heat the mixture to

for 4–6 hours.

- Expert Insight: Do not overheat ($>90^{\circ}\text{C}$) to avoid hydrolysis of the methyl ester. The reaction is usually complete when the starting phenol spot (visualized by stain on TLC) vanishes.
- Quench: Cool to room temperature and pour into water (200 mL).
- Extraction: Extract with Diethyl Ether or MTBE (mL). (Avoid DCM if possible to prevent emulsion formation with DMF).
- Washing: Wash the organic layer thoroughly with water () and brine () to remove residual DMF.
- Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 80–85% (Clear to pale yellow oil, may solidify upon standing).

Characterization Data

The following data serves as a reference standard for validating the synthesized product.

Table 1: Physicochemical Properties

Property	Value	Notes
Molecular Formula		
Molecular Weight	259.10 g/mol	
Appearance	Pale yellow oil / Low-melting solid	
Rf Value	~0.45	Hexanes/EtOAc (9:1)

Spectroscopic Validation[2]

¹H NMR (400 MHz,

):

- 7.75 (dd, J = 8.0, 1.5 Hz, 1H, H-6): Deshielded by the carbonyl group.
- 7.68 (dd, J = 8.0, 1.5 Hz, 1H, H-4): Deshielded by the bromine ortho-effect.
- 7.05 (t, J = 8.0 Hz, 1H, H-5): Triplet characteristic of the meta-proton.
- 4.08 (q, J = 7.0 Hz, 2H,
) : Characteristic quartet of the ethoxy group.
- 3.91 (s, 3H,
) : Methyl ester singlet.
- 1.45 (t, J = 7.0 Hz, 3H,
) : Triplet of the ethoxy terminal methyl.

¹³C NMR (100 MHz,

):

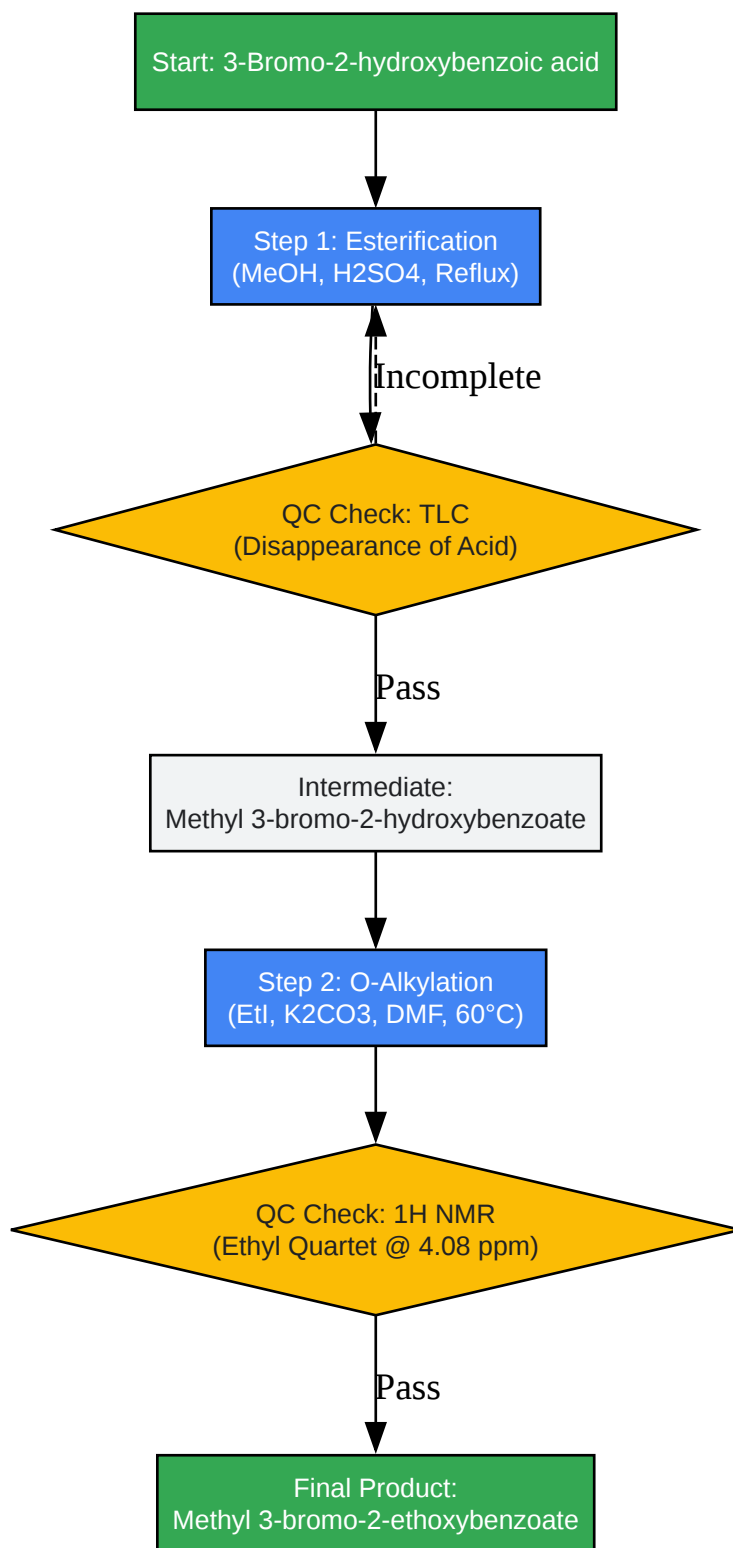
- Carbonyl: ~166.5 ppm
- Aromatic C-O: ~156.0 ppm (C-2)
- Aromatic C-Br: ~118.5 ppm (C-3)
- Aromatic CH: ~136.0, 130.5, 124.0 ppm
- Methoxy: ~52.5 ppm
- Ethoxy: ~69.5 ppm (
) , ~15.5 ppm (
)

Mass Spectrometry (GC-MS / ESI):

- Parent Ion: m/z 258/260 (1:1 ratio). This doublet pattern is diagnostic for a mono-brominated compound.
- Fragment: Loss of ethoxy or methoxy groups may be observed.

Workflow Visualization

The following diagram illustrates the complete synthesis and decision logic, including safety checkpoints.



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Figure 2: Step-by-step reaction workflow with Quality Control (QC) checkpoints.

Safety & Handling (HSE)

- Ethyl Iodide: A potent alkylating agent and suspected carcinogen. Handle only in a fume hood. Use gloves resistant to permeation.
- DMF: Hepatotoxic and readily absorbed through the skin. Wash immediately upon contact.
- Waste Disposal: Aqueous washings from Step 2 contain DMF and iodide salts; dispose of in halogenated organic waste streams according to local regulations.

References

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 - D. H. R.^[1]^[2] Barton et al., "The synthesis of hindered phenolic ethers," J. Chem. Soc., 1956.
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- Regioselectivity in Bromination: Electrophilic Aromatic Substitution Rules: Direct bromination of activated phenols typically occurs para to the hydroxyl group. Clayden, Greeves, Warren, Organic Chemistry, 2nd Ed., Oxford University Press, 2012.

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Sources

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